N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide
説明
特性
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-11(2)17(24)21(3)13-9-22(10-13)15-8-7-14-18-19-16(23(14)20-15)12-5-4-6-12/h7-8,11-13H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJQPQLAAWFRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by multiple functional groups and fused heterocycles, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 354.385 Da. It appears as a pale yellow solid with a melting point of 188–189 °C. Its structural complexity includes a cyclobutyl moiety and a triazolo-pyridazine core, both of which are known to influence biological interactions significantly.
Biological Activity Overview
Research into the biological activity of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide suggests several potential applications:
- Anticancer Activity : Compounds derived from triazolo-pyridazine scaffolds have been investigated for their ability to inhibit various cancer cell lines. The structural features of this compound may allow it to interact with specific molecular targets involved in cancer progression.
- HDAC Inhibition : Histone deacetylases (HDACs) are crucial in regulating gene expression and have been implicated in cancer and other diseases. Azetidinone derivatives have shown selective inhibition against HDAC isoforms, suggesting that N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide could exhibit similar properties. For instance, modifications on azetidinone structures have demonstrated enhanced potency against HDAC8 with specific side chains increasing selectivity and activity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide:
- In Vitro Studies : A study evaluated the anticancer properties of related triazole derivatives against various human cancer cell lines. Results indicated that these compounds exhibited moderate to high cytotoxicity depending on their structural modifications .
- HDAC Inhibition : Research focused on azetidinones has shown that certain modifications can lead to increased inhibitory activity against HDAC isoforms. For example, compounds with an N-thiomethyl group exhibited significant selectivity and potency against HDAC8 .
- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate potential roles in treating inflammatory diseases and conditions related to aberrant gene expression due to HDAC activity .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazolo-Pyridazine Derivative | Contains triazole and pyridazine rings | Anticancer activity |
| Azetidinone with N-thiomethyl | Enhanced potency against HDAC8 | Selective HDAC inhibition |
| Cyclobutyl Triazole Compound | Unique cyclobutyl moiety | Potential anti-inflammatory effects |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural homology with the target molecule, differing primarily in substituents on the azetidine or triazolo-pyridazine moieties:
Compound A : N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide
- Molecular Formula : C23H26N8O
- Key Features: Replaces isobutyramide with a benzamide group bearing a dimethylamino substituent.
Compound B : N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
- Molecular Formula : C13H14N6
- Key Features : Substitutes cyclobutyl with a methyl group on the triazolo-pyridazine core and attaches an aniline to the azetidine.
- The aniline group’s polarity may limit blood-brain barrier penetration .
Compound C : N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine
- Molecular Formula : C18H22N8O
- Molecular Weight : 366.4
- Key Features : Features a methoxy-substituted pyrimidin-2-amine instead of isobutyramide.
- Impact : The pyrimidine ring’s hydrogen-bonding capacity and methoxy group’s electron-donating effects could enhance target affinity but reduce lipophilicity compared to the target compound .
Comparative Analysis Table
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Triazolo-pyridazine | Triazolo-pyridazine | Triazolo-pyridazine | Triazolo-pyridazine |
| Substituent (Position 3) | Cyclobutyl | Cyclobutyl | Methyl | Cyclobutyl |
| Azetidine Modification | N-methylisobutyramide | 4-(dimethylamino)benzamide | Aniline | 4-methoxy-pyrimidin-2-amine |
| Molecular Weight | ~350 (estimated) | ~430 (estimated) | ~254 (estimated) | 366.4 |
| Key Functional Impact | High lipophilicity | Enhanced π-π interactions | Reduced steric hindrance | Hydrogen-bonding capability |
Research Findings and Implications
- Target Compound vs. Compound A : The isobutyramide group in the target compound likely offers superior metabolic stability over Compound A’s benzamide, which may undergo faster hepatic clearance due to esterase activity .
- Target Compound vs.
- Target Compound vs. Compound C : While Compound C’s pyrimidin-2-amine enhances polarity, the target compound’s isobutyramide balances lipophilicity and solubility, favoring oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
